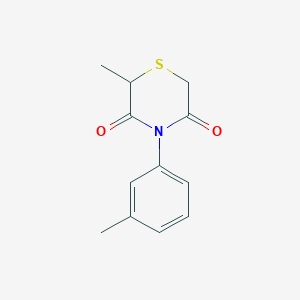

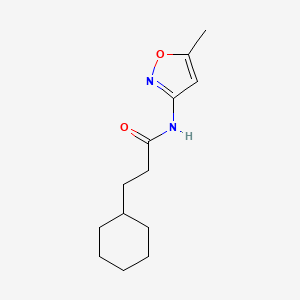

![molecular formula C18H14F3NO2 B2778032 N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338420-01-2](/img/structure/B2778032.png)

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The amide bond in organic chemistry plays a crucial role in drug development. Amide-forming reactions are pivotal for creating active pharmaceutical ingredients (APIs). Notably, the fatty acid amides (FAAs) have garnered interest due to their physiological and pharmacological activities. N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be explored as a potential FAA, contributing to the development of novel therapeutic agents .

TRPV1 and TRPV4 Modulation

TRPV1 and TRPV4 calcium channels are essential for kidney function. N-acyltaurines, including N-arachidonoyltaurine, activate these channels. Investigating the impact of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide on these channels could provide insights into kidney-related disorders .

Cannabinoid Receptor Ligands

N-arachidonoylethanolamine (anandamide) is an endogenous ligand for the cannabinoid CB1 and CB2 receptors in the mammalian brain. As a structural analog, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might exhibit similar interactions with these receptors, potentially influencing pain perception and other neurological processes .

Pain Management

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be investigated for its analgesic properties. Similar to N-arachidonylglycine, which suppresses pain via peripheral action, this compound might offer therapeutic potential in pain management .

Sleep Disorders

Oleamide, a primary fatty acid amide (PFAM), has shown promise in managing sleep disorders. Considering the structural similarities, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might also impact sleep-related processes .

Organic Synthesis and Chemical Biology

Beyond its biological applications, this compound could find utility in organic synthesis. Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules. Additionally, investigations into its chemical biology, such as protein-ligand interactions, could reveal further insights .

Propiedades

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMPAXCPEJBYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

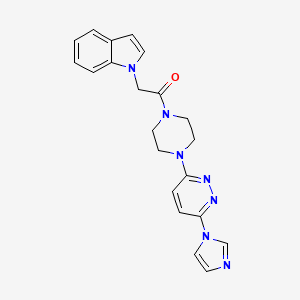

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)

![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)

![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)

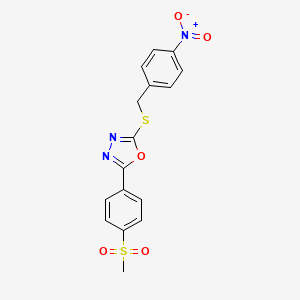

![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)

![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)

![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)